molecular formula C13H9F2NO B1311998 1-(4-Fluorophenyl)-2-(2-fluoropyridin-4-yl)ethanone CAS No. 302839-09-4

1-(4-Fluorophenyl)-2-(2-fluoropyridin-4-yl)ethanone

Cat. No.: B1311998
CAS No.: 302839-09-4
M. Wt: 233.21 g/mol
InChI Key: IQQGMZXTWMSUSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Fluorophenyl)-2-(2-fluoropyridin-4-yl)ethanone is a useful research compound. Its molecular formula is C13H9F2NO and its molecular weight is 233.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Photochemical Properties

  • Structure and Photochemistry : The photochemistry and crystal structures of four α-adamantylacetophenones, including 1-(4-fluorophenyl)-2-(2-fluoropyridin-4-yl)ethanone, have been studied. These compounds exhibit short γH⋯O contacts, enabling hydrogen abstraction in photochemical reactions. However, some are photostable in the solid state due to reasons considered in the study (Fu, Scheffer, Trotter, & Yang, 1998).

Antimicrobial Activity

  • Synthesis and Antimicrobial Activity : Novel compounds synthesized from this compound have been studied for their antimicrobial activity. These compounds have shown promise in this area, indicating potential applications in developing antimicrobial agents (Nagamani, Anjaiah, Praveen, & Jalapathi, 2018).

Molecular Docking and Potential Therapeutic Applications

  • Molecular Docking Studies : A detailed study involving FT-IR, NBO, HOMO-LUMO, MEP analysis, and molecular docking of a derivative of this compound revealed that the compound could exhibit inhibitory activity against certain enzymes, suggesting potential as an anti-neoplastic agent (Mary et al., 2015).

Synthesis and Characterization

  • Synthesis and Crystal Structures : Various derivatives of this compound have been synthesized, with their structures characterized by X-ray single crystal structure determination. These studies provide insight into the molecular geometry and potential applications of these compounds (Loh et al., 2013).

Bioreduction Studies

  • Enantioselective Synthesis : The compound has been used in studies exploring the enantioselective synthesis of various chemicals, demonstrating its utility in specific chemical synthesis processes (2022).

Cytotoxicity and Biological Evaluation

  • Cytotoxic Studies and Docking Studies : The compound has been evaluated for cytotoxicity and used in docking studies to understand its interactions with biological molecules, indicating its potential in pharmaceutical research (Govindhan et al., 2017).

Properties

IUPAC Name

1-(4-fluorophenyl)-2-(2-fluoropyridin-4-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F2NO/c14-11-3-1-10(2-4-11)12(17)7-9-5-6-16-13(15)8-9/h1-6,8H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQQGMZXTWMSUSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CC2=CC(=NC=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70452653
Record name 1-(4-fluorophenyl)-2-(2-fluoropyridin-4-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70452653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

302839-09-4
Record name 1-(4-fluorophenyl)-2-(2-fluoropyridin-4-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70452653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of sodium bis(trimethylsilyl)amide (0.465 L, 1M) in TBF (765 mL) under nitrogen, cooled to 2° C., was added 2-fluoro-4-methylpyridine (25 g, 0.225 mol) and the solution stirred for 45 minutes in an ice bath. Ethyl 4-fluoro-benzoate (35 mL, 0.239 mol) was added and the reaction was stirred for 1.5 hours at RT. The reaction mixture was poured into excess aqueous 2N HCl, and the aqueous layer was made basic with 5 N NaOH and extracted with EtOAc. The organic extracts were combined, washed with brine, dried over MgSO4, filtered and concentrated under reduced pressure. The residue was dissolved in CH2Cl2 and filtered through a cotton plug. Hexanes were added and the CH2Cl2 was removed under reduced pressure until precipitation of the title compound occurred as a pale yellow solid (43.2 g).
Quantity
0.465 L
Type
reactant
Reaction Step One
[Compound]
Name
TBF
Quantity
765 mL
Type
solvent
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step Two
Quantity
35 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Synthesis routes and methods II

Procedure details

21b was prepared from 2-fluoro-4-methylpyridine (13.9 g; 125 mmol) using the method described in the synthesis of 21a.
Quantity
13.9 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name

Synthesis routes and methods III

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Fluorophenyl)-2-(2-fluoropyridin-4-yl)ethanone
Reactant of Route 2
Reactant of Route 2
1-(4-Fluorophenyl)-2-(2-fluoropyridin-4-yl)ethanone
Reactant of Route 3
Reactant of Route 3
1-(4-Fluorophenyl)-2-(2-fluoropyridin-4-yl)ethanone
Reactant of Route 4
Reactant of Route 4
1-(4-Fluorophenyl)-2-(2-fluoropyridin-4-yl)ethanone
Reactant of Route 5
Reactant of Route 5
1-(4-Fluorophenyl)-2-(2-fluoropyridin-4-yl)ethanone
Reactant of Route 6
Reactant of Route 6
1-(4-Fluorophenyl)-2-(2-fluoropyridin-4-yl)ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.